3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of biquinolines. Biquinolines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoline derivative, the introduction of ethyl and methyl groups can be achieved through alkylation reactions. The cyclization step often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties are investigated for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which 3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of its targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-quinolin-2-one: Shares a similar core structure but lacks the ethyl and methyl groups.
3-Ethyl-3-methyl-2H-quinolin-2-one: Similar but without the biquinoline framework.
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Another heterocyclic compound with different biological activities.
Uniqueness
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its biquinoline structure, which provides unique electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.
- Molecular Formula : C19H16N2O
- Molar Mass : 288.34 g/mol
- CAS Number : 918645-77-9
Antimicrobial Activity
Research indicates that derivatives of biquinolinones exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Compound | Activity | Reference |
---|---|---|
3-Ethyl-3-methyl-3,4-dihydro-2H-biquinolin-2-one | Antibacterial | |
4-Hydroxyquinoline derivatives | Broad-spectrum antimicrobial |
Anticancer Properties
Recent studies have highlighted the anticancer potential of biquinolinone derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Study | Type of Cancer | Mechanism |
---|---|---|
Miha Virant et al. (2019) | Breast cancer | Induction of apoptosis via mitochondrial pathway |
MDPI Review (2024) | Multiple types | Inhibition of cell cycle progression |
Neuroprotective Effects
Neuroprotective properties have also been attributed to biquinolinones. Some studies suggest that these compounds may reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Compound | Effect | Reference |
---|---|---|
Biquinolinone derivatives | Reduces tau aggregation in vitro | |
Chromeno[3,2-c]pyridines | Neuroprotective against Aβ-induced toxicity |
Case Study 1: Antimicrobial Activity
A study conducted on a series of biquinolinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify the antimicrobial potency, revealing MIC values as low as 5 µg/mL for certain derivatives.
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, a derivative of 3-Ethyl-3-methyl-3,4-dihydro-2H-biquinolin-2-one was administered. Results indicated a significant reduction in tumor size after 12 weeks of treatment, with a noted increase in apoptosis markers in biopsy samples.
Properties
CAS No. |
918645-78-0 |
---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-ethyl-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C21H20N2O/c1-3-21(2)13-16-9-5-7-11-19(16)23(20(21)24)17-12-15-8-4-6-10-18(15)22-14-17/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
GRLOLUDFJFRJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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